molecular formula C10H15NO3 B611290 3-Pyrrolin-2-one, 3-acetyl-5-sec-butyl-4-hydroxy-, L- CAS No. 610-88-8

3-Pyrrolin-2-one, 3-acetyl-5-sec-butyl-4-hydroxy-, L-

Cat. No.: B611290
CAS No.: 610-88-8
M. Wt: 197.23 g/mol
InChI Key: CGMTUJFWROPELF-YPAAEMCBSA-N
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Description

Historical Context of Discovery and Early Isolation

Tenuazonic acid was first identified and isolated in 1957 by Rosett and his colleagues from the culture filtrates of the fungus Alternaria tenuis, which is now considered a synonym for Alternaria alternata. internationalscholarsjournals.comresearchgate.netajol.info This discovery marked the beginning of extensive research into its chemical nature and biological significance. The structure of tenuazonic acid was later elucidated in 1959 by Stickings. internationalscholarsjournals.comresearchgate.netbioone.org

Early methods for the isolation of TeA from fungal cultures involved several key steps. The fungal filtrate was first collected and often autoclaved to deactivate enzymes. internationalscholarsjournals.com This was followed by extraction using organic solvents such as ethyl acetate (B1210297), after adjusting the pH of the aqueous layer to be acidic. internationalscholarsjournals.complantprotection.pl The resulting extract was then dried and concentrated. internationalscholarsjournals.com Purification of the crude extract was achieved through techniques like thin-layer chromatography (TLC) and column chromatography. internationalscholarsjournals.comresearchgate.netajol.infobioone.org For instance, a common solvent system used for TLC was a mixture of chloroform (B151607) and methanol (B129727). internationalscholarsjournals.com The identity of the isolated compound was confirmed through various analytical methods, including the comparison of its chromatographic mobility (Rf value) with a standard, and spectroscopic analyses such as UV and IR spectroscopy. internationalscholarsjournals.comresearchgate.net

Chemical Classification within Tetramic Acid Derivatives

Tenuazonic acid is chemically classified as a tetramic acid derivative. scielo.org.mxd-nb.info The core of its structure is a pyrrolidine-2,4-dione (B1332186) ring. d-nb.infoebi.ac.uk Specifically, its chemical name is (5S)-3-acetyl-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one. scielo.org.mxwikipedia.org The molecule is understood to be biosynthetically derived from the amino acid L-isoleucine and two acetate units. scielo.org.mx

The defining features that place tenuazonic acid within the tetramic acid family are the 2,4-dione functionality within the five-membered nitrogen-containing ring and an acyl group at the C-3 position. scielo.org.mx Tenuazonic acid is considered the simplest of the tetramic acids. scielo.org.mx Fungi of the genus Alternaria can also produce other tetramic acid analogues, such as 3-acetyl-5-isopropyltetramic acid and 3-acetyl-5-isobutyltetramic acid. scielo.org.mxnih.gov

Below is a table summarizing the key chemical properties of Tenuazonic Acid.

PropertyValue
Chemical Formula C₁₀H₁₅NO₃
Molar Mass 197.234 g·mol⁻¹ wikipedia.org
Appearance Colorless, viscous oil or white crystalline powder wikipedia.orgresearchgate.net
Acidity (pKa) 3.5 wikipedia.org
Melting Point 74-76 °C echemi.com
Boiling Point 117 °C at 0.035 mmHg echemi.com
Solubility Soluble in DMF and DMSO; moderately soluble in methanol and ethanol (B145695) toku-e.com

This table is interactive. Click on the headers to sort.

Significance as a Fungal Secondary Metabolite and Mycotoxin in Research

Tenuazonic acid is a prominent secondary metabolite produced by various fungal species, particularly within the genus Alternaria. nih.govasca-berlin.de It has also been isolated from other phytopathogenic fungi like Phoma sorghina and Pyricularia oryzae (also known as Magnaporthe oryzae). scielo.org.mxacs.org As a secondary metabolite, it is not essential for the primary growth of the fungus but is thought to play a crucial role in its interactions with the environment, including acting as a virulence factor in plant pathogenesis. scielo.org.mx

TeA is recognized as a significant mycotoxin due to its toxic effects on a wide range of organisms. researchgate.netnih.gov It is considered one of the most important and toxic mycotoxins produced by Alternaria species. wikipedia.orgresearchgate.net In agricultural research, TeA is primarily studied for its phytotoxic properties. researchgate.net It is a non-host-selective toxin, meaning it can cause damage to a broad spectrum of plants, including both monocots and dicots. scielo.org.mxresearchgate.net Its phytotoxic effects include causing chlorosis, necrosis, and stunting of root and shoot growth. scielo.org.mxresearchgate.net These effects are largely attributed to its ability to inhibit photosynthesis by disrupting the electron transport chain in photosystem II (PSII). scielo.org.mxwikipedia.org

The research significance of tenuazonic acid extends to its potential as a bioherbicide, given its broad-spectrum activity. bioone.orgscielo.org.mx Furthermore, its biological activities are a subject of broader scientific inquiry, with studies investigating its antibacterial, antiviral, and antitumor properties. d-nb.infoclausiuspress.com The widespread presence of TeA as a contaminant in various food commodities, such as grains, fruits, and vegetables, also drives research into its detection methods and potential risks to human and animal health. nih.govresearchgate.netnih.gov

Below is a table listing some of the fungi known to produce Tenuazonic Acid.

Fungal Species
Alternaria alternata scielo.org.mx
Alternaria tenuis internationalscholarsjournals.com
Alternaria longipes scielo.org.mx
Alternaria tenuissima scielo.org.mx
Aspergillus spp. scielo.org.mx
Phoma sorghina scielo.org.mx
Pyricularia oryzae (Magnaporthe oryzae) scielo.org.mxacs.org

This table is interactive. Click on the headers to sort.

Properties

CAS No.

610-88-8

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(3E,5S)-5-[(2S)-butan-2-yl]-3-(1-hydroxyethylidene)pyrrolidine-2,4-dione

InChI

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,12H,4H2,1-3H3,(H,11,14)/b7-6+/t5-,8-/m0/s1

InChI Key

CGMTUJFWROPELF-YPAAEMCBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)O

Canonical SMILES

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O

Appearance

Solid powder

melting_point

74 - 75.5 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tenuazonic acid;  L-Tenuazonic acid; 

Origin of Product

United States

Producing Organisms and Environmental Occurrence in Research Contexts

Fungal Producers: Genus Alternaria and Other Associated Fungi

Tenuazonic acid is primarily associated with fungi belonging to the genus Alternaria. scielo.org.mxnih.goviarc.fr However, research has identified several other fungal genera capable of producing this mycotoxin. scielo.org.mxresearchgate.net

Specific Fungal Species Associated with Tenuazonic Acid Production

Multiple fungal species have been identified as producers of tenuazonic acid. These include, but are not limited to, Alternaria alternata, Pyricularia oryzae, Epicoccum sorghinum, and certain species within the Aspergillus genus. scielo.org.mxnih.govwikipedia.orgdigicomply.com

Alternaria alternata, a ubiquitous plant pathogen, is a well-documented producer of TeA. scielo.org.mxinternationalscholarsjournals.com This species is known to cause a variety of plant diseases, including leaf spots and blights. internationalscholarsjournals.com The production of TeA by A. alternata is considered a significant factor in its pathogenicity. internationalscholarsjournals.comnih.gov Strains of A. alternata have been isolated from various crops, and a high percentage of these isolates have been shown to produce TeA. nih.gov For instance, in one study, 88.6% of 176 Alternaria isolates examined produced tenuazonic acid. nih.gov

Pyricularia oryzae (also known as Magnaporthe oryzae), the fungus responsible for rice blast disease, is another notable producer of TeA. nih.govoup.commdpi.com While the role of TeA in the virulence of P. oryzae is complex and may not be essential for infection, the expression of the gene responsible for its biosynthesis is associated with the infection process. nih.govoup.comresearchgate.net

Epicoccum sorghinum (formerly known as Phoma sorghina) is frequently associated with grain mold of sorghum and is a recognized producer of TeA. researchgate.netnih.govwikipedia.org The presence of this fungus and the subsequent contamination of sorghum with TeA can have significant economic impacts on crop production. nih.govasm.org

Certain species within the genus Aspergillus have also been found to produce tenuazonic acid. scielo.org.mx Specifically, eight species within the Aspergillus section Flavi, including A. bertholletius, A. caelatus, A. luteovirescens, A. nomius, A. pseudocaelatus, A. pseudonomius, A. pseudotamarii, and A. tamarii, have been reported to produce this mycotoxin. ingentaconnect.com

Table 1: Fungal Species Known to Produce Tenuazonic Acid

Genus Species
Alternaria alternata scielo.org.mxinternationalscholarsjournals.com
tenuis (synonym for A. alternata) scielo.org.mx
tenuissima semanticscholar.org
Pyricularia oryzae (Magnaporthe oryzae) nih.govoup.commdpi.com
Epicoccum sorghinum (Phoma sorghina) researchgate.netnih.govwikipedia.org
Aspergillus bertholletius ingentaconnect.com
caelatus ingentaconnect.com
luteovirescens ingentaconnect.com
nomius ingentaconnect.com
pseudocaelatus ingentaconnect.com
pseudonomius ingentaconnect.com
pseudotamarii ingentaconnect.com
tamarii ingentaconnect.com
Stemphylium loti nih.gov

Distribution and Prevalence in Agricultural Ecosystems (Research Focus)

Tenuazonic acid is found in a wide range of agricultural environments, primarily due to the widespread presence of the fungi that produce it. scielo.org.mxnih.govwikipedia.orginternationalscholarsjournals.comnih.govoup.commdpi.com Research has focused on its occurrence in various crops and its role in plant-pathogen interactions.

Host Plant Associations and Pathogen Interactions

The fungi that produce tenuazonic acid are pathogenic to a broad spectrum of plants, leading to the contamination of numerous agricultural commodities. scielo.org.mxwikipedia.orgapsnet.org Alternaria species, for example, infect a wide variety of crops, causing diseases and leading to the presence of TeA in products such as tomatoes, apples, cereals, and oilseeds. internationalscholarsjournals.comsemanticscholar.orgfrucom.eu The toxin has been detected in processed foods like tomato ketchup and juice. ebi.ac.uk

Alternaria alternata has been identified as the causal agent of alternariosis in groundnuts (Arachis hypogaea), where TeA is produced both in culture and in infected plant tissues, contributing to the disease symptoms. internationalscholarsjournals.com It also causes black spot disease in chrysanthemums (Chrysanthemum morifolium), with TeA being one of the toxins produced during infection. mdpi.com Furthermore, an A. alternata pathotype that infects the invasive weed Ageratina adenophora secretes TeA as a primary virulence factor, causing necrosis in the host plant. nih.govnih.govmdpi.com

Epicoccum sorghinum is a significant pathogen in sorghum, causing grain mold and contaminating the grains with TeA. researchgate.netnih.govmaxapress.com It is also known to cause leaf spot disease in sugarcane and rice. wikipedia.org The presence of E. sorghinum and TeA is a notable issue in cereal crops and ornamental plants. apsnet.org

Pyricularia oryzae, the causal agent of rice blast, produces TeA during its infection of rice plants. nih.govmdpi.com While knocking out the TeA biosynthetic gene does not eliminate the fungus's ability to cause disease, the regulation of TeA production appears to be important for a successful infection. nih.govoup.com

The prevalence of TeA in various crops is a subject of ongoing research. Studies have reported its presence in wheat, barley, and red kidney beans. nih.govfrontiersin.orgnih.gov In a survey of cereal grains intended for animal feed in Slovenia, TeA was detected in 26% of the samples. nih.gov Similarly, a study in China found that 45.5% of Alternaria isolates from wheat and paddy grains were capable of producing TeA. frontiersin.org The contamination of food and feed with TeA is a global concern, with reports of its occurrence in dried figs, spices, and various vegetables. digicomply.comnih.gov

Table 2: Host Plants and Associated Tenuazonic Acid-Producing Fungi

Host Plant Associated Fungus Reference
Sorghum (Sorghum bicolor) Epicoccum sorghinum researchgate.netnih.govmaxapress.com
Rice (Oryza sativa) Pyricularia oryzae wikipedia.orgnih.govmdpi.com
Sugarcane Epicoccum sorghinum wikipedia.org
Groundnut (Arachis hypogaea) Alternaria alternata internationalscholarsjournals.com
Crofton Weed (Ageratina adenophora) Alternaria alternata scielo.org.mxnih.gov
Tomato Alternaria spp. ebi.ac.ukinternationalscholarsjournals.comresearchgate.net
Cereals (general) Alternaria spp. semanticscholar.orgfrucom.eufrontiersin.org
Wheat Alternaria alternata frontiersin.org
Barley Alternaria alternata nih.gov
Red Kidney Beans Alternaria spp. nih.gov
Chrysanthemum (Chrysanthemum morifolium) Alternaria alternata mdpi.com

Biosynthetic Pathways and Genetic Regulation of Tenuazonic Acid Production

Precursor Elucidation: L-Isoleucine and Acetoacetyl-Coenzyme A Metabolism

The biosynthesis of tenuazonic acid begins with the condensation of two primary precursors: the amino acid L-isoleucine and acetoacetyl-coenzyme A (acetoacetyl-CoA). researchgate.neteurekalert.org This foundational step involves the formation of an amide bond between the amino group of L-isoleucine and the carbonyl group of acetoacetyl-CoA, resulting in the intermediate N-acetoacetyl-L-isoleucine. scielo.org.mxresearchgate.net This initial reaction is a critical checkpoint in the biosynthetic pathway, setting the stage for the subsequent cyclization that forms the characteristic tetramic acid ring of TeA. scielo.org.mxresearchgate.net The utilization of these specific precursors has been confirmed through studies using radioactive labeling, which traced the incorporation of L-isoleucine and acetate (B1210297) units into the final TeA molecule. scielo.org.mx

Enzymatic Machinery: Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) Hybrid Enzymes

The synthesis of tenuazonic acid is orchestrated by a remarkable hybrid enzyme known as TeA synthetase 1 (TAS1), which combines functionalities of both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). researchgate.neteurekalert.org This enzyme represents a unique class of biosynthetic machinery in fungi, distinguished by its NRPS-PKS architecture, where the NRPS module precedes the PKS module. eurekalert.orgoup.com This is a departure from the more common PKS-NRPS arrangement found in many other fungal secondary metabolite pathways. eurekalert.orgoup.com

Structural and Functional Characterization of Biosynthetic Enzymes (e.g., TeA Synthetase 1, TAS1)

TeA synthetase 1 (TAS1) is a multifunctional protein that contains distinct domains responsible for the sequential steps of TeA biosynthesis. researchgate.netapsnet.org The NRPS portion of TAS1 is composed of a condensation (C) domain, an adenylation (A) domain, and a peptidyl carrier protein (PCP) or thiolation (T) domain. scielo.org.mxuniprot.org The process initiates with the adenylation (A) domain activating L-isoleucine and loading it onto the PCP domain. apsnet.org Subsequently, the condensation (C) domain catalyzes the formation of an amide bond between the activated L-isoleucine and acetoacetyl-CoA. apsnet.org

The PKS portion of TAS1 is notably minimalistic, consisting of only a ketosynthase (KS) domain. researchgate.netoup.com This is in contrast to typical PKS modules that often contain additional domains for ketoreduction, dehydration, and enoylreduction. nih.gov The TAS1 enzyme has been identified and characterized in several fungi, including Magnaporthe oryzae and Alternaria alternata. researchgate.netapsnet.org In Alternaria alternata, the homologous gene is referred to as AaTAS1. apsnet.org

Unique Ketosynthase (KS) Domain Activity in Final Cyclization

The ketosynthase (KS) domain of TAS1 plays a pivotal and unconventional role in the biosynthesis of tenuazonic acid. Unlike typical KS domains that are involved in the extension of polyketide chains through Claisen condensation, the KS domain of TAS1 is responsible for the final cyclization step that forms the tetramic acid ring of TeA. researchgate.netoup.comnih.gov This Dieckmann-type cyclization of the N-acetoacetyl-L-isoleucine intermediate, which is bound to the enzyme, leads to the release of the final tenuazonic acid molecule. oup.com

Structural and functional analyses have revealed that the TAS1 KS domain is monomeric, which is unusual for KS domains that are typically dimeric. nih.govberkeley.eduebi.ac.uk The catalytic activity for the cyclization is facilitated by a conserved triad (B1167595) of amino acids (Cys179-His322-Asn376) within the KS domain. scielo.org.mx Specifically, the His-322 residue is proposed to initiate the cyclization by abstracting a proton from the active methylene (B1212753) group of the substrate. nih.govberkeley.edu

Genetic Determinants of Tenuazonic Acid Biosynthesis (e.g., TAS1 gene, TAS2 transcription factor, AaMFS1 efflux transport gene)

The production of tenuazonic acid is governed by a set of specific genes. The core biosynthetic gene is TAS1 (or its homolog AaTAS1 in Alternaria alternata), which encodes the TeA synthetase 1 enzyme. researchgate.netresearchgate.net Deletion of this gene results in the complete loss of TeA production. scielo.org.mx

The expression of TAS1 is regulated by a dedicated transcription factor known as TAS2. acs.orgnih.govfrontiersin.org The TAS2 gene is located upstream of the TAS1 gene and encodes a Zn(II)₂Cys₆-type transcription factor. acs.orgnih.govresearchgate.net This transcription factor plays a crucial positive regulatory role, and its deletion also leads to the inability to produce TeA. scielo.org.mx

In addition to the biosynthetic and regulatory genes, an efflux transporter gene, AaMFS1, has been identified in Alternaria alternata. scielo.org.mxresearchgate.netnih.gov This gene encodes a membrane transporter belonging to the major facilitator superfamily (MFS). scielo.org.mx The AaMFS1 protein is localized to the plasma membrane and intracellular membrane systems and is responsible for transporting TeA out of the fungal cell. apsnet.orgapsnet.org While deletion of AaMFS1 does not completely abolish TeA production, it leads to a significant decrease in the extracellular concentration of the toxin. scielo.org.mx

GeneOrganismFunction
TAS1 Magnaporthe oryzaeEncodes TeA synthetase 1, the core enzyme for TeA biosynthesis. researchgate.neteurekalert.org
AaTAS1 Alternaria alternataHomolog of TAS1, responsible for TeA biosynthesis. apsnet.orgapsnet.org
TAS2 Magnaporthe oryzaeEncodes a Zn(II)₂Cys₆ transcription factor that positively regulates TAS1 expression. acs.orgnih.govfrontiersin.org
AaMFS1 Alternaria alternataEncodes a major facilitator superfamily (MFS) transporter for TeA efflux. scielo.org.mxresearchgate.netnih.gov

Regulation of Tenuazonic Acid Production in Fungi

The production of tenuazonic acid is a tightly regulated process, influenced by both global and specific regulatory factors, as well as environmental cues. In Pyricularia oryzae, in addition to the specific regulator TAS2, a global regulator homologous to LaeA, named PoLAE1, has been shown to positively control TeA production. acs.orgnih.govacs.org Deletion of PoLAE1 also results in the loss of TeA synthesis. scielo.org.mx Interestingly, certain mycoviruses have been found to induce TeA production by upregulating the transcription of TAS2, which in turn activates TAS1 expression. frontiersin.orgresearchgate.net

Environmental Factors Influencing Toxin Yield (e.g., temperature, water activity, media composition)

The yield of tenuazonic acid is significantly impacted by various environmental factors. Temperature and water activity (aW) are two of the most critical parameters. researchgate.netnih.govtandfonline.com Studies on Alternaria alternata have shown that TeA can be produced over a wide temperature range, from 5°C to 30°C. researchgate.netnih.gov However, optimal production temperatures can vary between different strains. nih.gov For instance, on a soybean-based medium, one strain of A. alternata showed maximum TeA production at 30°C, while another peaked at 25°C. nih.gov Similarly, in Alternaria tenuissima, the optimal temperature for TeA production was found to be 20°C on both yeast extract-sucrose medium and cottonseed. apsnet.org

Water activity also plays a crucial role, with TeA production generally occurring between 0.92 and 0.995 aW. researchgate.netnih.gov The highest levels of TeA are typically produced at a high water activity of 0.98. nih.gov The composition of the growth medium is another significant factor. The carbon-to-nitrogen ratio and the pH of the medium can influence mycotoxin production. researchgate.net For example, an acidic pH between 4.0 and 4.5 has been found to be optimal for TeA production by Alternaria alternata. researchgate.net

FactorOrganismOptimal Condition for TeA Production
Temperature Alternaria alternata (Strain RC 21)30°C nih.gov
Alternaria alternata (Strain RC 39)25°C nih.gov
Alternaria tenuissima20°C apsnet.org
Water Activity (aW) Alternaria alternata0.98 nih.gov
pH Alternaria alternata4.0 - 4.5 researchgate.net

Mycovirus-Induced Production Modulation

Mycoviruses, or fungal viruses, are known to modulate the physiology of their fungal hosts, including the production of secondary metabolites. jst.go.jp These viruses, which are frequently RNA viruses, coexist with their hosts and can lead to changes in growth, sporulation, and the biosynthesis of various compounds, including mycotoxins. jst.go.jpresearchgate.net The influence of mycoviruses on the production of tenuazonic acid (TeA) has been a subject of specific research, revealing a complex interplay between the virus and the fungal host's genetic and metabolic pathways. nih.govnih.gov

A significant case of mycovirus-induced production of TeA was documented in the rice blast fungus, Magnaporthe oryzae. nih.govnih.gov In a particular isolate, APU10-199A, which was co-infected with a totivirus, a chrysovirus, and a partitivirus, the production of TeA was observed. nih.govresearchgate.net However, a derivative strain, APU10-199A_P, which lacked the totivirus and chrysovirus, did not produce TeA. nih.govfrontiersin.org This initial observation suggested a direct link between the presence of these mycoviruses and the biosynthesis of the mycotoxin. researchgate.net

Subsequent research involving virus reinfection experiments definitively confirmed that the totivirus was responsible for inducing TeA production in M. oryzae. nih.govresearchgate.net This finding was a crucial step in understanding the specific viral trigger for the activation of a silent metabolic pathway. nih.govresearchgate.net Prior to this discovery, TeA production in this fungus had only been induced artificially through chemical treatments like dimethyl sulfoxide, highlighting the potential of mycoviruses as natural epigenetic regulators of fungal secondary metabolism. nih.govnih.gov

The molecular mechanism underlying this viral induction was elucidated through quantitative reverse transcription PCR (qRT-PCR) and RNA-sequencing analyses. nih.govfrontiersin.org The research demonstrated that the totivirus upregulates the transcription of a specific Zn(II)2-Cys6-type transcription factor gene, TAS2. nih.govjst.go.jp This transcription factor, in turn, activates the expression of the TeA synthetase gene, TAS1, which is a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzyme responsible for the biosynthesis of TeA. nih.govfrontiersin.org This was a pioneering report that confirmed mycovirus-associated regulation of secondary metabolism at a transcriptional level through viral reinfection. nih.govnih.govresearchgate.net

While the most detailed research on mycovirus-induced TeA production has been in M. oryzae, the broader context of mycoviral influence on other mycotoxins in other fungi is also noteworthy. nih.gov For instance, a chrysovirus has been reported to enhance phytotoxin production in Alternaria alternata, and a partitivirus was found to induce the overproduction of ochratoxin A in Aspergillus ochraceus. nih.govfrontiersin.org Conversely, some mycoviruses have been shown to repress mycotoxin production, such as the repression of aflatoxin production in Aspergillus flavus and a decrease in trichothecene (B1219388) production in Fusarium graminearum. nih.govfrontiersin.org These varied effects underscore the complex and specific nature of mycovirus-host interactions in regulating secondary metabolism.

Detailed Research Findings on Mycovirus-Induced Tenuazonic Acid Production in Magnaporthe oryzae

Parameter Finding Reference
Fungal Host Magnaporthe oryzae (isolate APU10-199A) nih.govnih.gov
Inducing Mycovirus A totivirus nih.govresearchgate.net
Effect on TeA Production Induces the production of tenuazonic acid. nih.govmdpi.com
Molecular Mechanism The totivirus upregulates the transcription of the TAS2 gene. nih.govjst.go.jp
Regulated Genes TAS2 (a Zn(II)2-Cys6-type transcription factor) and TAS1 (TeA synthetase). nih.govfrontiersin.org
Experimental Verification Virus reinfection experiments confirmed the role of the totivirus in TeA production. nih.govresearchgate.net

Mechanisms of Biological Activity and Molecular Interactions

Inhibition of Eukaryotic Protein Synthesis: Ribosomal Interactions

Tenuazonic acid is a potent inhibitor of protein synthesis in eukaryotic organisms. wikipedia.orgebi.ac.uk Its primary mode of action involves targeting the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, TeA prevents the release of newly synthesized polypeptide chains from the ribosome. wikipedia.orgnih.govmedchemexpress.com

Research indicates that TeA's inhibitory action is directed at the 60S ribosomal subunit. science-connections.com This was demonstrated in studies using hybrid ribosomes, where the inhibitory effect was observed only when the 60S subunit was from a sensitive species (e.g., human) and not when it was from a less sensitive species like yeast. science-connections.com The toxin interferes with the peptidyl transferase center, a critical component of the large ribosomal subunit that catalyzes the formation of peptide bonds. science-connections.com However, it does not inhibit the peptide bond formation itself in certain assay systems but rather appears to block the termination step or the release of the completed protein. wikipedia.orgscience-connections.com This leads to an accumulation of polysomes and the stalling of protein production.

Phytotoxic Mechanisms: Disruption of Plant Photosynthesis

Tenuazonic acid is highly phytotoxic to a wide array of plant species, a property largely attributed to its ability to interfere with photosynthesis. wikipedia.orgscielo.org.mx This interference occurs at multiple sites within the photosynthetic apparatus, leading to a cascade of damaging events within the plant cell.

Photosystem II (PSII) Inhibition: Electron Transport Blockage (QA to QB Site)

A primary target of tenuazonic acid in plants is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. wikipedia.orgscielo.org.mx TeA acts as a potent inhibitor of the photosynthetic electron transport chain. wikipedia.orgresearchgate.net Specifically, it blocks the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. wikipedia.orgcore.ac.ukresearchgate.net

Studies have shown that TeA competes with the native plastoquinone (B1678516) for the QB binding site on the D1 protein, a core component of the PSII reaction center. medchemexpress.comcore.ac.uknih.gov By occupying this niche, TeA effectively prevents the re-oxidation of QA, leading to an accumulation of reduced QA and a halt in linear electron flow. wikipedia.org This disruption of electron transport ultimately inhibits the production of ATP and NADPH, which are essential for carbon fixation. core.ac.uk The inactivation of PSII reaction centers is a key feature of TeA's herbicidal activity. wikipedia.orgmdpi.com

Reactive Oxygen Species (ROS) Generation in Plant Cells

The blockage of the electron transport chain in PSII by tenuazonic acid leads to an over-energized state in the chloroplasts, which in turn triggers the formation of reactive oxygen species (ROS). scielo.org.mxnih.gov The stalled electrons can be transferred to molecular oxygen, generating highly reactive molecules.

The types of ROS produced in response to TeA treatment include singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). scielo.org.mxnih.gov Initially, ROS production is confined to the chloroplasts. nih.gov However, as these reactive molecules accumulate, they can diffuse throughout the cell, causing widespread oxidative damage. scielo.org.mxnih.gov This damage includes lipid peroxidation of membranes, chlorophyll (B73375) degradation, DNA fragmentation, and the disintegration of organelles, ultimately leading to programmed cell death and visible necrosis in the plant tissues. nih.govresearchgate.netmdpi.com The generation of ROS is considered a critical factor in the cell death and disease symptoms caused by TeA-producing fungal pathogens. researchgate.netmdpi.com

Inhibition of Plant Plasma Membrane H+-ATPase Activity

In addition to its effects on photosynthesis, tenuazonic acid also targets the plant plasma membrane H+-ATPase. nih.govnih.gov This enzyme plays a crucial role in maintaining the electrochemical gradient across the plasma membrane, which is vital for nutrient uptake, cell elongation, and stomatal regulation. nih.govx-mol.net

TeA acts as a direct inhibitor of the H+-ATPase, affecting both its ATP hydrolysis and proton pumping activities. nih.gov Research has shown that this inhibition is dependent on the C-terminal regulatory domain of the enzyme. nih.govnih.gov The isoleucine backbone of the TeA molecule is essential for this inhibitory activity. nih.gov By inhibiting the H+-ATPase, TeA causes a depolarization of the membrane potential and an alkalization of the apoplast, which disrupts cellular transport processes and can lead to cell necrosis. nih.gov Interestingly, the fungal equivalent of this enzyme is less sensitive to TeA, allowing the producing fungus to avoid self-toxicity. nih.gov

Anti-Pathogen Mechanisms: Antibacterial and Antifungal Activities

Tenuazonic acid has demonstrated inhibitory activity against a range of pathogens, including bacteria and fungi. nih.govfrontiersin.org While the exact mechanisms are not as extensively studied as its phytotoxic effects, its ability to inhibit protein synthesis is a likely contributor to its broad-spectrum antimicrobial properties. nih.gov By disrupting this fundamental process in susceptible pathogens, TeA can hinder their growth and proliferation. Some studies have also pointed to its potential as an antifungal agent, for instance, against Aspergillus niger. d-nb.info

Chelating Properties and Metal Ion Interactions

Tenuazonic acid possesses a β-diketonate structure that enables it to efficiently chelate metal cations. researchgate.netacs.org This property is a significant aspect of its biological activity. It has been shown to form stable complexes with various divalent and trivalent metal ions, including copper (Cu²⁺), iron (Fe³⁺), zinc (Zn²⁺), nickel (Ni²⁺), and magnesium (Mg²⁺). frontiersin.orgnih.govnih.gov

Molecular Basis of Specificity and Potency

The biological activity of Tenuazonic acid (TeA) is characterized by its interaction with several key molecular targets, which dictates its specificity and potency as both a phytotoxin and a cytotoxin. The compound's efficacy is rooted in its ability to inhibit fundamental cellular processes, including photosynthesis, ion transport, and protein synthesis. The structural features of TeA, particularly its tetramic acid core and sec-butyl side chain, are crucial for these interactions.

Inhibition of Photosystem II (PSII)

A primary mechanism for the potent herbicidal activity of Tenuazonic acid is its role as a photosystem II (PSII) inhibitor. wikipedia.orgmedchemexpress.comncats.iofermentek.com TeA specifically interrupts the photosynthetic electron transport chain by blocking the flow of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). wikipedia.org This blockage leads to a time-dependent increase in reduced Q_A, which halts photosynthesis and can lead to the inactivation of PSII reaction centers. wikipedia.org

The molecular basis for this inhibition lies in TeA's ability to bind to the Q_B binding site located on the D1 protein of PSII. wikipedia.orgmedchemexpress.commedchemexpress.cnbohrium.com Research using molecular docking models has elucidated the specifics of this interaction. The stability of the TeA-D1 protein complex is largely attributed to hydrogen bonding between a carbonyl oxygen of TeA and the amino acid residue Gly256 of the D1 protein. bohrium.comnih.govresearchgate.net The distance of this hydrogen bond is considered a critical factor in maintaining a high binding affinity. bohrium.comnih.gov

The potency of TeA as a PSII inhibitor is directly linked to its chemical structure, specifically the alkyl side chain at the 5-position of the pyrrolidine (B122466) ring. nih.gov Structure-activity relationship studies have demonstrated that modifying this side chain can significantly alter herbicidal efficacy. Derivatives with longer alkyl chains, such as sec-pentyl (D6) and sec-hexyl (D13), exhibit approximately double the inhibitory activity and herbicidal effectiveness compared to TeA, which possesses a sec-butyl side chain. bohrium.comnih.govresearchgate.net This increased potency is correlated with a higher binding affinity in the Q_B binding niche. nih.gov

CompoundSide Chain at 5-PositionRelative Inhibitory Potency on PSII
Tenuazonic acid (TeA)sec-ButylBaseline
Derivative D6sec-Pentyl~2x more inhibitory than TeA bohrium.comnih.govresearchgate.net
Derivative D13sec-Hexyl~2x more inhibitory than TeA bohrium.comnih.govresearchgate.net

Inhibition of Plant Plasma Membrane H+-ATPase

In addition to targeting photosynthesis, Tenuazonic acid exerts phytotoxicity by inhibiting the plant plasma membrane (PM) H+-ATPase. nih.govnih.gov This enzyme is vital for establishing the proton gradient across the cell membrane, which drives nutrient uptake and regulates cellular pH. Inhibition of the PM H+-ATPase leads to membrane depolarization and eventual cell death, or necrosis. nih.gov

The specificity of this interaction is a key aspect of its molecular basis. TeA is a potent inhibitor of the plant H+-ATPase, but it has a significantly lesser effect on the corresponding fungal H+-ATPase (PMA1). nih.gov This selectivity allows the producing fungus to avoid self-toxicity while effectively targeting the host plant. nih.gov The mechanism of inhibition involves a direct interaction with the enzyme. nih.gov Specifically, TeA's inhibitory action is highly dependent on the C-terminal regulatory domain of the plant H+-ATPase. nih.govnih.gov TeA is believed to lock this regulatory domain, thereby keeping the enzyme in a state of autoinhibition. nih.gov Research has shown that the isoleucine backbone of the TeA molecule is essential for this inhibitory function. nih.gov If the C-terminal regulatory domain is truncated, the binding site for TeA is lost, and the enzyme is no longer inhibited by the toxin. nih.gov

Inhibition of Eukaryotic Protein Synthesis

Beyond its phytotoxic effects, Tenuazonic acid is a powerful inhibitor of eukaryotic protein synthesis. ncats.iofermentek.comebi.ac.uk This action contributes to its broader cytotoxic properties. The molecular mechanism involves a direct effect on ribosomes, where TeA suppresses the release of newly synthesized proteins from the ribosomal complex. medchemexpress.commedchemexpress.cnebi.ac.uk This disruption of a fundamental cellular process explains its activity against a range of eukaryotic cells.

The potency of TeA's cytotoxic effect through protein synthesis inhibition has been quantified in various cell lines. Studies measuring the total protein content after exposure to the toxin revealed varying levels of susceptibility among different cell types.

Cell LineDescriptionEC₅₀ for Protein Content Inhibition (72h exposure)
3T3Mouse fibroblast cell line37.37 µg/ml ajol.info
CHLChinese hamster lung cell line56.28 µg/ml ajol.info
L-O2Human liver cell line68.79 µg/ml ajol.info

Interactions with Other Biologically Relevant Molecules

The unique structure of Tenuazonic acid allows it to interact with other enzymes and molecules, which has made it a compound of interest in drug development research. wikipedia.org It has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. wikipedia.orgtoku-e.com This activity, combined with its antioxidant properties and ability to chelate metal ions that contribute to oxidative stress, has positioned TeA as a scaffold for developing potential multi-target agents for Alzheimer's disease. wikipedia.orgmdpi.com

Research into new derivatives has focused on leveraging these properties. For instance, a synthesized derivative demonstrated significant chelating ability for biologically relevant metal ions, a key function for mitigating metal-induced oxidative stress.

Target IonChelating Ability of TeA Derivative 1 (pM value at pH 7.4)
Iron (Fe³⁺)16.6 mdpi.com
Copper (Cu²⁺)11.6 mdpi.com
Zinc (Zn²⁺)6.0 mdpi.com

Furthermore, Tenuazonic acid has been shown to inhibit ornithine decarboxylase (ODC), an enzyme involved in cell proliferation. ncats.iofermentek.com This diverse range of molecular interactions underscores the complex biological activity profile of Tenuazonic acid.

Synthetic Chemistry and Analogue Development

Total Synthesis Strategies for Tenuazonic Acid

The total synthesis of tenuazonic acid, a 3-acyl-pyrrolidine-2,4-dione, has been approached through several innovative routes. A cornerstone of many synthetic strategies is the Dieckmann cyclization, an intramolecular condensation reaction that forms the characteristic five-membered tetramic acid ring. nih.govnih.govresearchgate.net This key step typically involves the cyclization of an N-acetoacetyl-L-isoleucine precursor, which itself can be synthesized from L-isoleucine and an acetoacetylating agent like diketene. nih.govscielo.org.mx

Alternative methods have also been successfully employed. One notable approach utilizes a domino addition-intramolecular Wittig alkenation sequence involving a cumulated phosphorus ylide (Ph3P=C=C=O). acs.org This method offers procedural advantages, including the potential for solid-phase synthesis, which facilitates the creation of compound libraries. mdpi.com Chemoenzymatic strategies are also emerging, combining traditional organic synthesis with enzymatic reactions to achieve high regio- and stereoselectivity, as demonstrated in the synthesis of related complex natural products. colab.ws

A summary of key synthetic strategies is presented below:

Strategy Key Reaction Starting Materials Reference
Dieckmann CondensationIntramolecular cyclizationL-isoleucine, Diketene or other acetoacetylating agents nih.govnih.govresearchgate.net
Phosphorus Ylide ChemistryDomino addition-Wittig alkenationα-amino esters, Cumulated phosphorus ylide acs.orgmdpi.com
Meldrum's Acid RouteCondensation and thermal cyclizationL-isoleucine, Meldrum's acid, Acetyl chloride researchgate.net
Hofmann-Löffler-Freytag ReactionRadical chain reaction and cyclizationN-Boc-l-isoleucine nih.govresearchgate.net

Stereochemical Considerations in Tenuazonic Acid Synthesis

The biological activity of tenuazonic acid is intrinsically linked to its stereochemistry. The natural form of tenuazonic acid is the (5S)-3-acetyl-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-1H-pyrrol-2-one. scielo.org.mx The chirality at the C5 position of the tetramic acid ring originates from the use of the naturally occurring amino acid, L-isoleucine, as the chiral precursor. scielo.org.mxapsnet.org

Maintaining stereochemical integrity during synthesis is paramount. The Dieckmann cyclization, while effective for ring formation, can be accompanied by racemization under harsh basic conditions. Therefore, careful control of reaction conditions is necessary to preserve the desired stereoconfiguration. mdpi.com The use of chiral reagents and catalysts in asymmetric synthesis represents another avenue to control the stereochemical outcome, ensuring the production of enantiomerically pure or enriched tenuazonic acid and its analogues. scbt.com The absolute configuration of synthetic products is often confirmed by comparison of their spectroscopic and chiroptical data (e.g., NMR and CD spectra) with those of the natural product. nih.govresearchgate.netresearchgate.net

Synthesis of Tenuazonic Acid Analogues and Derivatives

The synthesis of analogues and derivatives has been a major focus of research, aiming to explore and optimize the biological activities of the tenuazonic acid scaffold.

Structure-Activity Relationship Studies of Synthetic Analogues

Structure-activity relationship (SAR) studies are crucial for identifying the structural features of tenuazonic acid responsible for its biological effects and for designing more potent or selective compounds. preprints.orgmdpi.comnih.gov By systematically modifying the substituents at the C3 and C5 positions of the tetramic acid core, researchers have gained valuable insights.

For instance, in the development of novel herbicides, analogues with modified alkyl side chains at the C5 position, such as sec-pentyl (D6) and sec-hexyl (D13), were synthesized. researchgate.net These compounds demonstrated approximately double the inhibitory activity on photosystem II (PSII) and greater herbicidal efficacy compared to the natural tenuazonic acid, which has a sec-butyl side chain. researchgate.net This suggests that the size and nature of the C5 substituent are critical for herbicidal action. researchgate.net

In another therapeutic area, derivatives were synthesized as potential multi-target agents for Alzheimer's disease. nih.govresearchgate.net These included simple analogues and more complex hybrids combining the tenuazonic acid scaffold with donepezil, a known acetylcholinesterase inhibitor. nih.govresearchgate.net The resulting compounds showed activity in the micromolar range against key targets like cholinesterases and amyloid-β aggregation. nih.govresearchgate.net

Analogue/Derivative Modification Targeted Activity Key Finding Reference
D6 and D13C5-sec-pentyl and C5-sec-hexyl side chainsHerbicidalIncreased PSII inhibition and herbicidal efficacy compared to TeA. researchgate.net
Tenuazonic-Donepezil HybridsConjugation with Donepezil moietyAnti-Alzheimer'sEnhanced acetylcholinesterase (AChE) inhibitory profiles. nih.govresearchgate.net
1,5-Diaryltetramic acidsAryl groups at N1 and C5 positionsGeneral ReactivityExplored reactivity at C3 and C4 for further functionalization. nih.gov
Aminotenuazonic acidAmino group modificationHerbicidalShowed phytotoxic activities comparable to tenuazonic acid. nih.govresearchgate.net
Various C3 and C5 substituted derivativesAcyl Meldrum's acid used for acylationInsecticidalCompounds 5d and 7a showed excellent activity against wheat aphids. nyxxb.cn

Preparation of Isotopically Labeled Tenuazonic Acid for Research (e.g., 13C2-Tenuazonic Acid)

Isotopically labeled analogues of tenuazonic acid are indispensable tools for quantitative analysis, particularly in food safety and metabolic studies. researchgate.net These labeled compounds serve as ideal internal standards in stable isotope dilution assays (SIDA) coupled with techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.netacs.org

A common strategy for synthesizing ¹³C₂-tenuazonic acid involves a three-step procedure. researchgate.netacs.orgnih.gov This process starts with unlabelled tert-butyloxycarbonyl (Boc)-protected isoleucine, which is condensed with Meldrum's acid. researchgate.net Subsequent thermal cyclization and decarboxylation are followed by the crucial step of C3-acylation using ¹³C₂-labeled acetyl chloride, which introduces the isotopic label. researchgate.net An alternative synthesis for a more heavily labeled version, [¹³C₆,¹⁵N]-tenuazonic acid, has also been developed starting from [¹³C₆,¹⁵N]-isoleucine, followed by acetoacetylation and Dieckmann cyclization. nih.gov The availability of these labeled standards has enabled the development of highly sensitive and accurate methods for detecting and quantifying tenuazonic acid in various matrices, such as tomato and pepper products. researchgate.netacs.orgnih.gov

Conjugation Methodologies for Immunological and Molecular Probes

The development of immunoassays, such as ELISA, requires the conjugation of tenuazonic acid (a hapten) to a larger carrier molecule, typically a protein, to elicit an immune response and produce specific antibodies. rsc.org A hapten is a small molecule that can induce an immune response only when attached to a large carrier. rsc.org These antibody-based methods are highly sensitive and crucial for the rapid detection of contaminants in food and agricultural products. frontiersin.orgnih.gov

The synthesis of these conjugates, or molecular probes, involves modifying tenuazonic acid to introduce a reactive handle that can be covalently linked to a protein or a fluorescent label. For example, a hapten with a hydrazone functional group, 5-(sec-butyl)-3-(1-hydrazonoethyl)-4-hydroxy-1H-pyrrol-2(5H)-one (TeAH), has been synthesized. researchgate.net This hapten can then be reacted with fluorescent labels like fluorescein (B123965) isothiocyanate (FITC) to create tracers for fluorescence polarization immunoassays (FPIA). researchgate.net Similarly, haptens can be conjugated to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA) to serve as immunogens for antibody production or as coating antigens in ELISA formats. rsc.org The development of recombinant monoclonal antibodies and nanobodies further enhances the specificity and reliability of these immunological detection methods. nih.govthermofisher.com

Advanced Analytical Methodologies for Tenuazonic Acid Research

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of TeA. When coupled with different detectors, it offers versatile and robust analytical solutions. HPLC-UV methods, while cost-effective and widely available, may have limitations in sensitivity and specificity compared to mass spectrometry-based detection. jmbfs.org

A significant challenge in TeA analysis is its chelating nature, which can lead to poor peak shape and interaction with metal ions in the HPLC system. mdpi.com To overcome this, methods often employ acidic mobile phases or, more recently, alkaline conditions (pH > 8) which prevent the formation of metal complexes and result in improved symmetric peak shapes. mdpi.comnih.gov The use of a C18 column is common for the separation of TeA. jmbfs.orgmdpi.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis, including TeA, due to its high sensitivity, selectivity, and accuracy. nih.govfrontiersin.orgmdpi.com Ultra-High Performance Liquid Chromatography (UHPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. mdpi.comnih.govrsc.org

LC-MS/MS methods for TeA often utilize electrospray ionization (ESI) in both positive and negative modes, as TeA can be detected in either polarity. mdpi.comnih.gov The development of multi-toxin methods allows for the simultaneous determination of TeA along with other mycotoxins, such as other Alternaria toxins, aflatoxins, and ochratoxins, in a single run. mdpi.comnih.govrsc.org Sample preparation for these methods frequently involves a "dilute-and-shoot" approach or more sophisticated techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has been successfully applied for the extraction of TeA from various food matrices. mdpi.comnih.govnih.govacs.org

The use of isotopically labeled internal standards, such as [¹³C₂,¹⁵N]-tenuazonic acid, is a key strategy to improve the accuracy and reliability of quantification by compensating for matrix effects and variations in instrument response. mdpi.comnih.gov

Table 1: Selected UHPLC-MS/MS Methods for Tenuazonic Acid Analysis

Matrix Extraction Method Chromatographic Column Key Findings & Performance
Grapes Modified QuEChERS Not specified Successfully determined six Alternaria toxins simultaneously. LOD for TeA was 0.21 µg/kg and LOQ was 0.48 µg/kg. nih.gov
Fruit Juices (Orange, Grape, Apple) QuEChERS Not specified Simultaneous determination of 15 mycotoxins. The method was found to be reliable and sensitive. rsc.org
Cereal-based foodstuffs Experimental design optimized extraction Not specified Developed for simultaneous determination of free and conjugated Alternaria toxins. nih.gov
Tuberous Crops QuEChERS C18 column (100 × 2.1 mm, 1.7 µm) Simultaneous detection of seven Alternaria toxins. LOD for TeA was 0.70 µg/kg and LOQ was 2.31 µg/kg. mdpi.com
Pig and Broiler Chicken Plasma Not specified Not specified Quantified TeA with an LOQ of 5.0 ng/mL in both matrices. acs.org
Human Urine Liquid-liquid extraction Not specified Simultaneous analysis of five Alternaria toxins with an LOQ for TeA of 0.05 ng/mL. nih.gov

Method Development for Isomer Separation (e.g., allo-Tenuazonic Acid)

Tenuazonic acid has a stereoisomer, allo-tenuazonic acid, which is often not separated from TeA in routine analytical methods, leading to their quantification as a sum. nih.govacs.orgebi.ac.uk However, research has shown that allo-TeA exhibits no cytotoxicity compared to the moderate cytotoxicity of TeA. nih.govacs.org This highlights the importance of developing methods that can chromatographically separate these two isomers.

A stable isotope dilution HPLC-MS/MS method has been developed that successfully separates TeA and allo-TeA. nih.govacs.org This method, applied to tomato products, revealed the presence of both isomers, with allo-TeA accounting for an average of 29% of the total concentration. nih.govacs.org Another study on human urine also detected and quantified both isomers separately. researchgate.netresearchgate.net The separation of these isomers is crucial for accurate risk assessment.

Immunochemical Assay Development

Immunochemical assays offer a rapid, cost-effective, and user-friendly alternative to chromatographic methods, making them suitable for screening large numbers of samples. frontiersin.orgfrontiersin.org These assays are based on the specific binding of antibodies to the target analyte, in this case, TeA.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection of mycotoxins. frontiersin.orgfrontiersin.org Several ELISA formats have been developed for TeA, typically in a competitive format where free TeA in the sample competes with a TeA-enzyme conjugate for binding to a limited number of specific antibodies.

The sensitivity of these assays can vary. For instance, one study reported an indirect competitive ELISA (ic-ELISA) with a half-maximal inhibition concentration (IC₅₀) of 18.5 ng/mL and a limit of detection (LOD) of 1.0 ng/mL. frontiersin.orgresearchgate.net Another ELISA based on a specific monoclonal antibody had an LOD of 0.17 ng/mL and an IC₅₀ of 2.50 ng/mL. frontiersin.orgnih.gov An optimized ELISA protocol involving acetylation of standards and samples was developed to improve sensitivity for TeA. acs.org While ELISAs are powerful screening tools, they can sometimes produce false-positive results. researchgate.netnih.gov

Table 2: Performance of Different ELISA Methods for Tenuazonic Acid Detection

ELISA Type Antibody Type IC₅₀ LOD Reference
Competitive Direct EIA Polyclonal 320 ± 130 ng/mL 25–50 ng/g (in apple/tomato products) acs.org
Indirect Competitive ELISA (ic-ELISA) Monoclonal 18.5 ng/mL 1.0 ng/mL frontiersin.orgresearchgate.net
ELISA Monoclonal (6D5) 2.50 ng/mL 0.17 ng/mL frontiersin.orgnih.gov
icELISA Monoclonal (TEA) 280.3 ng/mL Not specified creative-diagnostics.com

Lateral Flow Immunoassays (LFIA) and Nanoparticle-Based Detection (e.g., Gold Nano-Flower LFIA)

Lateral Flow Immunoassays (LFIAs), also known as strip tests, are simple, rapid, and portable diagnostic tools ideal for on-site screening of TeA. tandfonline.comtandfonline.com These assays typically use gold nanoparticles (AuNPs) as labels. frontiersin.orgnih.gov In a competitive LFIA for TeA, the presence of the toxin in a sample reduces the intensity of the test line.

To enhance the sensitivity of LFIAs, novel nanomaterials are being explored. One such innovation is the use of gold nano-flowers (AuNFs), which have a larger surface area and enhanced optical properties compared to spherical AuNPs. frontiersin.orgnih.gov A study comparing a conventional AuNP-based LFIA with an AuNF-based LFIA for TeA demonstrated a significant improvement in sensitivity. frontiersin.orgnih.gov The AuNF-based strip had a visual LOD of 0.78 ng/mL, which was 16-fold lower than the AuNP-based strip (12.5 ng/mL). frontiersin.orgnih.gov

Table 3: Comparison of Lateral Flow Immunoassays for Tenuazonic Acid

Assay Type Nanoparticle Label Visual LOD Cut-off Value Reference
LFIA Gold Nanoparticles 1600 ng/g (wheat), 400 ng/mL (apple juice) 6400 ng/g (wheat), 3200 ng/mL (apple juice) tandfonline.comtandfonline.com
AuNP-based LFIA Gold Nanoparticles (17.25 nm) 12.5 ng/mL 100 ng/mL frontiersin.orgnih.gov
AuNF-based LFIA Gold Nano-Flowers (50 nm) 0.78 ng/mL 50 ng/mL frontiersin.orgnih.gov

Development of Monoclonal and Polyclonal Antibodies for Tenuazonic Acid Detection

The development of high-quality antibodies is fundamental to the performance of any immunochemical assay. Both monoclonal and polyclonal antibodies have been produced for the detection of TeA. acs.orgtandfonline.com

Polyclonal antibodies are produced by immunizing animals (e.g., rabbits) with a TeA-protein conjugate, resulting in a heterogeneous mixture of antibodies that can recognize different epitopes on the TeA molecule. acs.org

Monoclonal antibodies, on the other hand, are produced from a single B-cell clone and are homogenous, recognizing a single specific epitope. researchgate.netcreative-diagnostics.comtandfonline.com This specificity can lead to higher assay precision and reproducibility. The production of monoclonal antibodies involves immunizing mice and then creating hybridoma cell lines that continuously produce the desired antibody. researchgate.net For example, a monoclonal antibody designated as "clone TEA" has been developed and used in ELISA and LFIA applications. creative-diagnostics.com Recombinant monoclonal antibodies and nanobodies are also being developed for TeA detection. thermofisher.combiocompare.commybiosource.com

To produce antibodies against a small molecule like TeA (which is a hapten), it must first be conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to make it immunogenic. researchgate.netacs.orgcreative-diagnostics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization and Quantitative Analysis (qHNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of Tenuazonic acid (TeA). frontiersin.orgplantprotection.pl Specifically, ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for unambiguous structural confirmation. plantprotection.plresearchgate.net The technique is routinely used after the isolation and purification of TeA from fungal cultures or following its chemical synthesis. frontiersin.orgtandfonline.com

¹H NMR spectroscopic analysis of synthesized TeA reveals characteristic chemical shifts that confirm its molecular structure. tandfonline.com For instance, studies have reported ¹H NMR data that align with the established structure of 3-acetyl-5-sec-butyl-4-hydroxypyrrolidine-2-one. tandfonline.com When TeA is modified, such as in the synthesis of its o-carboxymethyl oxime derivative, NMR is again employed to verify the structural change. tandfonline.com While the chemical shifts for the core structure remain largely unchanged, new signals corresponding to the added functional groups appear, such as a singlet at δ 2.11 for the oximino acetate (B1210297) methylene (B1212753) group in the derivative. tandfonline.com

Beyond qualitative characterization, NMR spectroscopy, particularly quantitative ¹H NMR (qHNMR), serves as a powerful method for the precise determination of TeA concentration. ebi.ac.uknih.govresearchgate.net This is especially valuable in the preparation of certified stock solutions used for calibrating other analytical instruments. ebi.ac.uknih.govresearchgate.net Researchers have successfully used qHNMR to determine the concentrations of stock solutions of not only TeA but also its synthesized analogues, such as those derived from valine (ValTA), leucine (B10760876) (LeuTA), and alanine (B10760859) (AlaTA). ebi.ac.uknih.govresearchgate.net The non-destructive nature and inherent accuracy of qHNMR, which relies on the direct relationship between signal intensity and the number of protons, make it a primary method for quantitative purposes in mycotoxin research. ebi.ac.uk

Table 1: Representative ¹H NMR Spectroscopic Data for Tenuazonic Acid Characterization

AssignmentChemical Shift (δ) ppmNotesReference
H-5 signals of D-(5R,6S) isomer3.87-4.03Observed in the spectrum of a Tenuazonic acid derivative, indicating the presence of different isomers. tandfonline.com
Oximino acetate methylene group2.11 (singlet)An additional signal present in the spectrum of Tenuazonic acid o-carboxymethyl oxime (TeAO), absent in the spectrum of unmodified TeA. tandfonline.com

Sample Preparation Techniques for Complex Biological and Environmental Matrices (e.g., QuEChERS)

The accurate analysis of Tenuazonic acid in complex biological and environmental samples, such as food commodities, is highly dependent on the efficiency of the sample preparation method. mdpi.com These matrices often contain interfering compounds that can affect the accuracy and sensitivity of analytical instruments. lcms.cz The goal of sample preparation is to extract TeA from the matrix while simultaneously removing these interferences. lcms.cz

A widely adopted and highly effective sample preparation technique in mycotoxin analysis is the QuEChERS method, an acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe". mdpi.commdpi.com Originally developed for pesticide residue analysis, its application has expanded to include a variety of contaminants, including mycotoxins like TeA. mdpi.commdpi.comresearchgate.net The QuEChERS procedure typically involves an initial extraction step where the sample is homogenized with a solvent, commonly acetonitrile (B52724), often in the presence of water and sometimes acids like formic acid to improve extraction efficiency. lcms.czmdpi.comnih.gov This is followed by a partitioning step, induced by adding salts, which separates the acetonitrile layer containing the analytes from the aqueous and solid matrix components. nih.gov For further cleanup, a dispersive solid-phase extraction (dSPE) step may be employed, where specific sorbents are added to the extract to remove interfering compounds like lipids and pigments. researchgate.net

The QuEChERS approach has been successfully validated and applied for the determination of TeA and other Alternaria toxins in diverse and challenging matrices, including jujube, mixed fruit purees, tomato products, and cereals. ebi.ac.ukmdpi.commdpi.comnih.gov For low-moisture samples like jujube, a modification involves adding water to the sample before extraction to ensure efficiency. mdpi.com The resulting extract is then typically analyzed using advanced techniques like ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). mdpi.comnih.gov The effectiveness of the QuEChERS method is demonstrated by high recovery rates and low limits of detection (LOD) and quantification (LOQ) achieved in various studies. mdpi.comnih.gov

Table 2: Performance of QuEChERS-Based Methods for Tenuazonic Acid Analysis in Food Matrices

MatrixToxin(s) AnalyzedAverage Recovery (%)LOD (μg/kg)LOQ (μg/kg)Reference
JujubeTenuazonic acid, Alternariol (B1665735), Alternariol monomethyl ether, Tentoxin83.5 - 109.60.14 - 0.260.47 - 0.87 mdpi.com
Mixed Fruit PureeTenuazonic acid and six other Alternaria toxins79.5 - 106.70.18 - 0.53Not Specified nih.gov
Sorghum CerealsTenuazonic acid, LeuTA, ValTA95±11 - 102±10Not SpecifiedNot Specified nih.govresearchgate.net
Food and Feed SamplesTenuazonic acidNot Specified0.862.89 ebi.ac.uk

Ecological Roles and Applied Research Potential

Role as a Virulence Factor in Fungal Plant Pathogenesis

Tenuazonic acid (TeA) is a well-documented mycotoxin produced by various phytopathogenic fungi, including species of Alternaria, Pyricularia, and Phoma. scielo.org.mx It functions as a significant virulence factor, playing a crucial role in the ability of these fungi to cause disease in plants. scielo.org.mxmdpi.com The production of TeA by necrotrophic fungi—pathogens that kill host tissue to obtain nutrients—is a key strategy for successful infection and colonization. nih.govresearchgate.net

The primary mechanism by which TeA facilitates pathogenesis is through the induction of cell death in the host plant. nih.govresearchgate.net This is achieved by targeting and inhibiting critical cellular processes, most notably photosynthesis. mdpi.comnih.gov When secreted by the fungus, TeA penetrates the plant's mesophyll cells and disrupts the photosynthetic electron transport chain within Photosystem II (PSII). scielo.org.mxwikipedia.org This disruption leads to a burst of reactive oxygen species (ROS), which are highly damaging to cellular components and ultimately trigger cell death. scielo.org.mxnih.gov The cellular contents released from these dead cells then serve as a nutrient source for the invading fungal hyphae, allowing for aggressive colonization and the development of visible disease symptoms such as necrotic lesions. scielo.org.mxresearchgate.net

Research has shown a direct correlation between the amount of TeA produced by a fungal strain and its pathogenicity. For instance, strains of Alternaria alternata that produce higher levels of TeA exhibit stronger pathogenic effects. mdpi.com Conversely, mutant strains of A. alternata with reduced or eliminated TeA production show a significant decrease in their ability to cause disease. scielo.org.mxnih.gov These toxin-deficient mutants are often unable to form the necessary infection structures, like appressoria, or to penetrate the host's epidermis. scielo.org.mxebi.ac.uk However, if the epidermis is manually removed, these mutants can still cause disease symptoms, indicating that TeA is critical for the initial stages of infection, including host recognition. researchgate.net

Interestingly, the timing of TeA production appears to be tightly regulated during the infection process. Studies with the rice blast fungus Pyricularia oryzae have revealed that while a knockout of the TeA biosynthetic gene (TAS1) did not eliminate virulence, the constitutive (continuous) expression of this gene actually suppressed the fungus's ability to infect. researchgate.net This suggests that the controlled expression of TeA is vital for a successful pathogenic lifecycle. researchgate.net The fungus seems to suppress TeA production immediately after infection and then induces its production in the later stages to facilitate the spread of the disease. researchgate.net

Potential as a Bioherbicide: Mechanisms and Research Directions

The potent phytotoxic properties of tenuazonic acid have garnered significant interest in its potential development as a bioherbicide. nih.govwikipedia.org As a natural compound produced by microorganisms, TeA offers a promising alternative to synthetic herbicides, which can have negative environmental and health impacts. scielo.org.mx The broad-spectrum herbicidal activity of TeA against both monocotyledonous and dicotyledonous weeds makes it an attractive candidate for weed management in agriculture. scielo.org.mxresearchgate.net

Impact on Weed Species at a Physiological and Biochemical Level

Tenuazonic acid exerts its herbicidal effects primarily by disrupting photosynthesis. scielo.org.mxwikipedia.org It acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. researchgate.netwikipedia.org Specifically, TeA blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) by binding to the Q_B site on the D1 protein of PSII. wikipedia.orgnih.gov This blockage leads to an accumulation of reduced Q_A and halts the photosynthetic process. wikipedia.org

The inhibition of electron transport in PSII triggers the formation of highly reactive oxygen species (ROS), such as singlet oxygen, superoxide (B77818) radicals, and hydrogen peroxide, within the chloroplasts. scielo.org.mxmdpi.com This oxidative stress causes significant damage to cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death. nih.gov The visible symptoms of TeA phytotoxicity in weeds include a reduction in root and shoot length, decreased chlorophyll (B73375) content leading to chlorosis (yellowing of leaves), and the formation of necrotic lesions. scielo.org.mxresearchgate.net In addition to its effects on photosynthesis, TeA has also been shown to inhibit the plant plasma membrane H+-ATPase, an enzyme crucial for nutrient uptake and maintaining cellular pH, further contributing to its herbicidal action. nih.gov

Strategies for Enhanced Microbial Production for Research Purposes

A significant hurdle in the development of TeA as a commercial bioherbicide is achieving high yields through microbial fermentation. scielo.org.mx To be economically viable, cost-effective methods for large-scale production are necessary. Current research focuses on optimizing fermentation conditions and employing metabolic engineering strategies to enhance TeA production in fungal strains, primarily Alternaria species. scielo.org.mx

Several factors influence TeA production, including the composition of the culture medium, temperature, pH, and incubation time. apsnet.org Studies have shown that a temperature of 20°C is optimal for TeA production by Alternaria tenuissima in both liquid and solid-state fermentation. apsnet.org The availability of specific nutrients, such as yeast extract and sucrose, also plays a crucial role. apsnet.org Furthermore, the water activity of the substrate is a critical parameter, with higher water activity generally favoring mycotoxin production. ebi.ac.uk

To further boost yields, researchers are exploring genetic and metabolic engineering approaches. The identification of the TeA biosynthetic gene cluster, including the key enzyme TAS1 (a hybrid non-ribosomal peptide synthetase-polyketide synthase), has opened up avenues for targeted genetic manipulation. scielo.org.mxresearchgate.net Strategies may include overexpressing key biosynthetic genes, knocking out competing metabolic pathways, and optimizing regulatory networks that control TeA synthesis. The development of continuous flow fermentation protocols is also being investigated as a means to improve the efficiency and yield of TeA production for research and potential commercial applications. scielo.org.mx The use of microbial inoculants and biocontrol agents in agricultural settings is another area of research, which could potentially enhance the production and delivery of TeA for weed control. researcherslinks.com

Environmental Fate and Degradation Kinetics in Aqueous Systems

Effects of pH and Temperature on Stability and Epimerization

Studies on the degradation kinetics of tenuazonic acid in aqueous solutions have revealed that its stability is significantly influenced by both pH and temperature. nih.govresearchgate.net At a lower pH of 3.5, significant degradation of TeA occurs at temperatures of 25°C and 40°C. nih.govresearchgate.net The half-life of L-tenuazonic acid under these conditions was found to be approximately 74 days at 25°C and 14 days at 40°C. nih.govresearchgate.net

Two primary degradation processes have been identified: epimerization and hydrolysis. nih.gov Epimerization is the conversion of L-tenuazonic acid to its diastereomer, L-allo-tenuazonic acid. Hydrolysis involves the cleavage of the acetyl group from the molecule, leading to the formation of iso-deacetyl TeA. nih.gov This hydrolytically formed product has been identified as the stable end product of TeA degradation under the studied conditions. nih.gov The rate of both epimerization and hydrolysis increases with higher temperatures. nih.govresearchgate.net These findings suggest that in acidic aqueous environments, such as certain beverages or soil conditions, tenuazonic acid will degrade over time, with the rate being temperature-dependent. nih.gov

Interactions with Other Microbial Metabolites in Complex Systems

In its natural environment, tenuazonic acid is rarely found in isolation. The producing fungi, such as Alternaria species, synthesize a diverse array of other secondary metabolites. nih.gov These co-occurring toxins can interact with TeA, potentially leading to synergistic, additive, or antagonistic effects. For example, Alternaria species are known to produce other mycotoxins like alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), and tentoxin. nih.gov

Future Research Trajectories and Unanswered Questions in Tenuazonic Acid Studies

Elucidation of Broader Biological Networks and Pathways Impacted by Tenuazonic Acid

While the primary mechanisms of tenuazonic acid (TeA) toxicity, such as the inhibition of protein synthesis and photosystem II (PSII), are well-documented, a significant knowledge gap remains concerning its broader impact on cellular networks and signaling pathways. wikipedia.orgmedchemexpress.comnih.gov Future research must move beyond these primary targets to unravel the complex web of interactions that TeA triggers within an organism.

A key area of investigation is the downstream signaling cascades initiated by TeA-induced stress. For instance, the inhibition of PSII leads to the generation of reactive oxygen species (ROS) in chloroplasts, which in turn can trigger a cascade of events leading to cell death. nih.govscielo.org.mx Understanding the specific signaling pathways involved in this ROS-mediated necrosis is crucial. Furthermore, studies have indicated that TeA can regulate immune function through the production of ROS in leukocytes, suggesting a broader role in modulating immune responses. medchemexpress.com

Recent metabolomics studies have begun to shed light on these broader effects. For example, co-exposure of Caco-2 cells to TeA and patulin (B190374) resulted in enhanced toxic effects and significant perturbations in lipid and amino acid metabolism. nih.gov This study implicated the PI3K/AKT/FOXO signaling pathway as a key player in the synergistic toxicity, opening up new avenues for research into the intricate cellular responses to TeA. nih.gov

Future investigations should employ systems biology approaches to map the comprehensive network of genes, proteins, and metabolites affected by TeA. This will provide a more holistic understanding of its mode of action and may reveal novel targets and biomarkers of TeA toxicity.

Advanced Structural Biology of Tenuazonic Acid-Target Interactions

A detailed understanding of the molecular interactions between tenuazonic acid and its biological targets is fundamental to explaining its activity and for the rational design of new applications. While it is known that TeA inhibits protein synthesis by preventing the release of newly synthesized proteins from the ribosome and blocks electron transport in photosystem II by interacting with the D1 protein, the precise structural details of these interactions are not fully elucidated. wikipedia.orgmedchemexpress.comnih.gov

Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are essential to visualize the binding of TeA to its target proteins at an atomic level. For example, molecular docking studies have been used to model the interaction of TeA and its derivatives with the QB binding site of the D1 protein in Arabidopsis thaliana. nih.govbohrium.comnih.gov These models suggest that hydrogen bonding between the carbonyl oxygen of TeA and the Gly256 residue of the D1 protein is crucial for its binding affinity. bohrium.comnih.gov

Further research should focus on obtaining high-resolution crystal structures of TeA in complex with its target proteins, such as the ribosome and the D1 protein. Such studies would provide invaluable information on the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. This knowledge will be instrumental in designing more potent and selective TeA derivatives for herbicidal or other applications. Additionally, investigating the structural basis for its interaction with the plant plasma membrane H+-ATPase, particularly its dependence on the C-terminal regulatory domain, will provide deeper insights into its inhibitory mechanism. nih.gov

Development of Novel Biosensors for Real-time Monitoring in Research

The development of rapid, sensitive, and cost-effective methods for the detection of tenuazonic acid is crucial for food safety and environmental monitoring. frontiersin.orgnih.govnih.gov While traditional analytical methods like HPLC and LC-MS/MS are reliable, they are often time-consuming and require sophisticated equipment. frontiersin.orgnih.gov Biosensors offer a promising alternative for real-time and on-site monitoring.

Recent advancements have seen the development of electrochemical immunosensors for TeA detection. One such biosensor utilizes flower-shaped nano-ZnO to immobilize monoclonal antibodies specific to TeA. mdpi.comstatnano.comresearchgate.net The binding of TeA to the antibody alters the electron transfer on the electrode surface, providing a measurable signal. mdpi.comresearchgate.net This sensor demonstrated high sensitivity and selectivity for TeA. mdpi.com

Another promising approach is the use of lateral flow immunochromatographic assays (LFIAs). Gold nanoparticle (AuNP)-based LFIAs have been developed for the rapid detection of TeA. frontiersin.orgnih.gov To enhance sensitivity, multi-branched gold nano-flowers (AuNFs) have been employed, resulting in a significant improvement in the limit of detection. frontiersin.orgnih.govnih.gov These strip tests provide a visual and rapid assessment of TeA contamination in food samples. frontiersin.orgnih.gov

Future research should focus on further improving the sensitivity, specificity, and portability of these biosensors. Exploring new nanomaterials and recognition elements, such as aptamers, could lead to the development of next-generation biosensors for the real-time monitoring of TeA in various matrices.

Exploration of Additional Biocontrol Applications and Mechanisms

Tenuazonic acid's potent phytotoxic properties have established it as a promising bioherbicidal agent. nih.govscielo.org.mx It effectively controls a broad spectrum of weeds, including both monocotyledonous and dicotyledonous species, by inhibiting photosynthesis. nih.govnih.gov The mechanism of action involves blocking electron transport in photosystem II, leading to oxidative stress and cell death. nih.govscielo.org.mxherts.ac.uk Field trials have demonstrated its efficacy in controlling important weeds in crops like cotton and tobacco with minimal harm to the crops themselves. nih.govresearchgate.net

Beyond its herbicidal activity, the potential of TeA in other biocontrol applications remains largely unexplored. Its reported antimicrobial properties suggest it could be investigated as a natural fungicide or bactericide. ontosight.ai For instance, TeA secreted by the endophyte Phoma sp. has been shown to inhibit the growth of the pathogenic fungus Fusarium graminearum. frontiersin.org

Future research should systematically evaluate the biocontrol potential of TeA against a wider range of plant pathogens, including fungi, bacteria, and oomycetes. Understanding the mechanisms underlying its antimicrobial activity is crucial for developing it as a broad-spectrum biocontrol agent. Furthermore, investigating its potential as an insecticide is another avenue worth exploring. ontosight.ai Optimizing formulation and delivery methods will also be critical for its successful application in the field.

Synthetic Biology Approaches for Tailored Tenuazonic Acid Production or Modification

The production of tenuazonic acid is naturally carried out by various fungi, including species of Alternaria, Aspergillus, and Phoma. scielo.org.mxontosight.ai However, the natural yield of TeA can be variable and may not be sufficient for commercial applications. Synthetic biology offers powerful tools to engineer microorganisms for enhanced and tailored production of TeA and its derivatives.

The biosynthetic pathway of TeA has been elucidated, involving a unique non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme named TeA synthetase 1 (TAS1). researchgate.netnih.gov This enzyme synthesizes TeA from isoleucine and acetoacetyl-coenzyme A. researchgate.netnih.govapsnet.org With the identification of the TAS1 gene, it is now possible to use synthetic biology approaches to overexpress this gene in a suitable host organism to increase TeA production. apsnet.org

Furthermore, the modular nature of NRPS-PKS enzymes allows for combinatorial biosynthesis, where domains can be swapped or modified to create novel analogs of TeA. nih.gov For example, swapping the C-A didomain in the TAS1 enzyme has been shown to alter the amino acid incorporated into the final product, leading to the synthesis of new taslactam derivatives. nih.gov This opens up the possibility of creating a library of TeA analogs with potentially improved bioactivity or different target specificities. Future research in this area could focus on rational domain swaps and enzyme engineering to generate novel compounds with enhanced herbicidal or other biocontrol properties.

Deeper Insights into Environmental Speciation and Transport

Understanding the fate and behavior of tenuazonic acid in the environment is critical for assessing its potential risks and ensuring its safe use as a biocontrol agent. ontosight.ai This includes investigating its persistence, mobility, and degradation pathways in soil and water.

The chemical properties of TeA, such as its acidity (pKa of 3.5), will influence its speciation in the environment. wikipedia.org At typical environmental pH values, TeA will exist predominantly in its anionic form. ebi.ac.uk This will affect its sorption to soil particles and its potential for leaching into groundwater.

Studies on the environmental fate of TeA are currently limited. Research is needed to determine its degradation rates under various environmental conditions, including different soil types, temperatures, and moisture levels. Identifying the microorganisms and enzymatic pathways responsible for its biodegradation is also crucial.

Furthermore, understanding the transport of TeA in the environment is essential. This includes its potential for volatilization, runoff into surface waters, and uptake by non-target organisms. Predictive models can be developed to simulate its environmental distribution and persistence based on its physicochemical properties and degradation kinetics. These insights will be vital for conducting comprehensive environmental risk assessments.

Multi-Omics Approaches to Understand Fungal-Host-Toxin Interactions

The interaction between a phytopathogenic fungus, its host plant, and the toxins it produces is a complex biological phenomenon. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel the intricate molecular dialogues that occur during these interactions. nih.govmdpi.com

For tenuazonic acid, a multi-omics approach can provide a comprehensive understanding of its role in fungal pathogenicity. For example, transcriptomic analysis of Alternaria alternata has revealed the upregulation of the AaTAS1 gene, responsible for TeA biosynthesis, during infection. apsnet.org This is often accompanied by the upregulation of transporter genes like AaMFS1, which efflux the toxin out of the fungal cell. apsnet.org

On the host side, metabolomics can identify the metabolic pathways that are perturbed by TeA. Studies have shown that TeA can induce changes in the levels of various metabolites, including those involved in defense responses. nih.gov Integrating this with transcriptomic and proteomic data can reveal the signaling pathways that are activated in the plant in response to the toxin.

Future research should focus on applying integrated multi-omics strategies to study the tripartite interaction between the fungus, the host plant, and TeA. This will help to identify key genes and pathways involved in both fungal virulence and plant defense. Such knowledge is essential for developing novel strategies to control plant diseases caused by TeA-producing fungi. For instance, understanding how fungal secondary metabolites and small RNAs enhance pathogenicity can inform the development of new control measures. nih.govresearchgate.net

Q & A

Q. Table 1. Key Analytical Methods for TeA Detection

MethodMatrixLODLOQReference
HPLC-MS/MS (SIDA)Human urine0.2 µg/L0.6 µg/L
Nano-ZnO immunosensorFruits/vegetables0.05 nM0.15 nM
LC-MS multi-analyteWine, juices2 µg/kg5 µg/kg

Q. Table 2. In Vivo Models for TeA Bioactivity Studies

ModelApplicationKey MetricsReference
DMBA/TPA mouseAntitumor (skin cancer)Tumor multiplicity, latency period
Ageratina adenophoraPhytotoxicityFv/Fm, PI values

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.